molecular formula C13H9ClN4O3 B15171705 8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro-

8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro-

Cat. No.: B15171705
M. Wt: 304.69 g/mol
InChI Key: FMNPIDJYMQZIIN-UHFFFAOYSA-N
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Description

The compound 8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- (CAS: 915369-18-5) is a quinoline derivative characterized by a carboxamide functional group at the 8-position of the quinoline core. Its structure includes multiple substituents: a chlorine atom at position 4, a cyano group at position 3, a nitro group at position 6, and a dimethylated carboxamide side chain (N,N-dimethyl). These substituents contribute to its unique physicochemical properties, such as electron-withdrawing effects (cyano and nitro groups) and lipophilicity (chlorine and dimethyl groups), which may influence reactivity, solubility, and biological interactions .

Properties

Molecular Formula

C13H9ClN4O3

Molecular Weight

304.69 g/mol

IUPAC Name

4-chloro-3-cyano-N,N-dimethyl-6-nitroquinoline-8-carboxamide

InChI

InChI=1S/C13H9ClN4O3/c1-17(2)13(19)10-4-8(18(20)21)3-9-11(14)7(5-15)6-16-12(9)10/h3-4,6H,1-2H3

InChI Key

FMNPIDJYMQZIIN-UHFFFAOYSA-N

Canonical SMILES

CN(C)C(=O)C1=CC(=CC2=C(C(=CN=C12)C#N)Cl)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- typically involves multi-step organic reactions. One common approach is the modification of the quinoline core through nitration, chlorination, and amide formation. The process often begins with the nitration of quinoline to introduce the nitro group, followed by chlorination to add the chloro group. The cyano group is then introduced through a cyanation reaction, and finally, the carboxamide group is formed by reacting with dimethylamine under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-Quinolinecarboxamide, 4-chloro-3-cyano-N,N-dimethyl-6-nitro- involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit tyrosine kinases, which play a crucial role in cell signaling pathways. This inhibition can result in the suppression of cancer cell proliferation .

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Structural Analogues and Substituent Effects

Below is a comparison of the target compound with key analogues:

Table 1: Structural and Functional Comparison of Selected Quinolinecarboxamides

Compound Name / ID Substituents (Quinoline Core) Carboxamide Side Chain Key Biological Activity Reference
Target compound (CAS: 915369-18-5) 4-Cl, 3-CN, 6-NO₂ N,N-dimethyl Not reported in evidence
Compound 35 () 6-F, 2-NH-(3-morpholinopropyl) N-(2-(3,3-difluoropyrrolidin-1-yl)ethyl) Broad-spectrum antimicrobial
Compounds 6a-n () 2-Cl, 3-CONH-(triazine-aryl) N-(3-amino-6-(2,3-dichlorophenyl)triazin) Moderate to excellent antimicrobial
Key Observations:

The N,N-dimethyl carboxamide side chain in the target compound is simpler than the morpholine- or triazine-linked groups in analogues, which may reduce steric hindrance but limit target specificity .

Biological Activity Trends: Compound 35 () demonstrates broad-spectrum antimicrobial activity, attributed to its fluorinated pyrrolidine and morpholine side chains, which enhance membrane penetration . Compounds 6a-n () show variable antimicrobial efficacy depending on the triazine-aryl substituent, with electron-withdrawing dichlorophenyl groups improving potency .

Q & A

Q. What are the key structural features influencing the biological activity of 8-quinolinecarboxamide derivatives?

The biological activity of quinolinecarboxamides is highly dependent on substituents at positions 3, 4, 6, and 8 of the quinoline core. For example:

  • Electron-withdrawing groups (e.g., nitro at position 6, cyano at position 3) enhance electrophilicity, potentially improving interactions with biological targets like enzymes or receptors.
  • N,N-dimethylcarboxamide at position 8 increases lipophilicity, which may improve membrane permeability.
  • Chlorine at position 4 can sterically hinder or direct binding to hydrophobic pockets in proteins .

Methodological Insight : Structure-activity relationship (SAR) studies should employ systematic substitution (e.g., replacing Cl with Br or CF₃) and evaluate changes in bioactivity using assays like MIC (minimum inhibitory concentration) or enzymatic inhibition .

Q. What synthetic routes are recommended for preparing 8-quinolinecarboxamide derivatives?

A typical synthesis involves:

Quinoline core formation : Gould–Jacob or Friedländer reactions to construct the quinoline ring.

Functionalization : Sequential nitration, chlorination, and cyanation at specific positions.

Carboxamide coupling : Use of HBTU or EDC/NHS reagents for amide bond formation with N,N-dimethylamine .

Critical Step : Nitration at position 6 requires careful temperature control (0–5°C) to avoid byproducts. Confirm regioselectivity via ¹H NMR (e.g., aromatic proton splitting patterns) .

Q. How should researchers characterize novel quinolinecarboxamide derivatives?

  • Structural Confirmation :
    • ¹H/¹³C NMR : Aromatic protons (δ 7.5–9.0 ppm) and carbonyl signals (δ 165–170 ppm) confirm substituent placement.
    • HRMS : Validate molecular formula (e.g., C₁₃H₁₀ClN₃O₃ for the target compound).
  • Purity Assessment : HPLC with UV detection (λ = 254 nm) and TLC (Rf comparison) .

Advanced Research Questions

Q. How can contradictory bioactivity data across similar quinoline derivatives be resolved?

Case Example : In a study, compound 1a showed MIC = 77.5 µg/mL against Acinetobacter baumannii, while analogs with minor substituent changes (e.g., methoxy vs. methyl) exhibited no activity .

Q. Resolution Strategies :

Binding Assays : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify target affinity.

Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify steric clashes or hydrogen-bonding mismatches caused by substituents.

Solubility Testing : Measure logP values; poor solubility (e.g., logP > 5) may falsely indicate low activity in aqueous assays .

Q. What experimental designs are optimal for evaluating antiproliferative mechanisms of 8-quinolinecarboxamides?

  • In Vitro Assays :
    • MTT Assay : Screen cytotoxicity against cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ calculations.
    • Apoptosis Markers : Western blot for caspase-3/9 activation or Annexin V staining.
  • Target Identification :
    • Kinase Profiling : Use kinase inhibitor libraries (e.g., PamGene) to identify inhibited pathways.
    • RNA Sequencing : Compare gene expression profiles in treated vs. untreated cells .

Q. How can researchers optimize the pharmacokinetic profile of 8-quinolinecarboxamide derivatives?

  • Metabolic Stability : Incubate compounds with liver microsomes (human/rat) and monitor degradation via LC-MS.
  • Plasma Protein Binding : Use equilibrium dialysis to measure unbound fraction.
  • Caco-2 Permeability : Assess intestinal absorption potential; derivatives with Papp > 1 × 10⁻⁶ cm/s are prioritized .

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